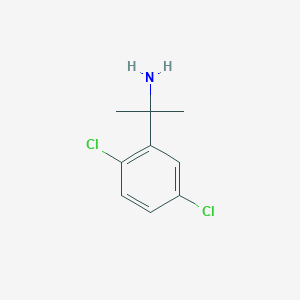

2-(2,5-Dichlorophenyl)propan-2-amine

Description

2-(2,5-Dichlorophenyl)propan-2-amine is a tertiary amine featuring a dichlorophenyl substituent at the 2- and 5-positions of the aromatic ring. The compound’s structure includes a central propan-2-amine group (a geminal dimethylamine), which confers steric bulk and influences its physicochemical properties, such as basicity and solubility. Chlorine substituents at the 2- and 5-positions introduce electronic effects (e.g., electron-withdrawing) and steric hindrance, which may modulate interactions with biological targets or solvents .

Properties

Molecular Formula |

C9H11Cl2N |

|---|---|

Molecular Weight |

204.09 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11Cl2N/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5H,12H2,1-2H3 |

InChI Key |

YGSQSTTXNCYOMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)propan-2-amine typically involves the reaction of 2,5-dichlorobenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)propan-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into various amines or alcohols.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-(2,5-Dichlorophenyl)propan-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds are positional isomers or derivatives of 2-(2,5-dichlorophenyl)propan-2-amine, differing in chloro-substituent placement or functional groups:

Structural and Electronic Effects

- Positional Isomerism: The 2,5-dichloro isomer has substituents in meta positions relative to the amine attachment point. The 2,6-dichloro isomer (as hydrochloride salt) introduces steric hindrance adjacent to the amine, likely reducing nucleophilicity but improving ionic solubility .

Functional Group Modifications :

Physicochemical Properties

- Basicity: The 3,5-dichloro isomer exhibits basicity typical of alkylamines, with hydrogen-bonding capacity due to the NH group .

- Solubility: The hydrochloride salt of the 2,6-dichloro derivative (MW 240.56) demonstrates higher water solubility due to ionic character, whereas non-ionic analogs (e.g., 3,5-dichloro) may favor organic solvents like dichloromethane .

Research Findings and Implications

The hydrochloride salt synthesis () highlights the practicality of salt formation to improve handling and solubility.

For example, urea and acetamide derivatives () indicate applications in designing kinase inhibitors or antimicrobial agents. The methoxy variant () could serve as a precursor for prodrugs due to its modified reactivity profile.

Comparative toxicity and metabolic studies across isomers are absent but critical for pharmacological applications.

Biological Activity

2-(2,5-Dichlorophenyl)propan-2-amine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in relation to its potential as an antidepressant and stimulant.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a dichlorophenyl group attached to a propan-2-amine backbone, which is significant for its interaction with biological targets.

Research indicates that this compound may exert its biological effects primarily through the modulation of neurotransmitter systems. It is believed to act as a monoamine releaser, enhancing the release of norepinephrine and dopamine in the brain. This mechanism is similar to that of other psychostimulants and antidepressants.

1. Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. For instance, a study using the forced swim test indicated that administration of the compound reduced immobility time, suggesting an increase in locomotor activity and potential antidepressant properties .

2. Stimulant Properties

The stimulant effects of this compound have been explored through various behavioral assays. In rodent models, it has been observed to enhance locomotion and exploratory behavior, indicating its potential as a central nervous system stimulant .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in depressive behaviors in rodent models after administration of the compound. |

| Study B | Showed stimulant-like effects through increased locomotion in behavioral tests. |

| Study C | Explored antimicrobial efficacy against S. aureus, with MIC values comparable to standard antibiotics. |

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while the compound exhibits biological activity, further investigations are necessary to evaluate its long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.